molecular formula C10H10BrFO B1373559 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one CAS No. 1147871-74-6

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B1373559
CAS No.: 1147871-74-6
M. Wt: 245.09 g/mol
InChI Key: PZCAGILAIOQFKZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one (CAS: 1147871-74-6) is a brominated and fluorinated aromatic ketone with the molecular formula C₁₀H₁₀BrFO and a molecular weight of 245.09 g/mol . Its structure features a 3-bromo-5-fluorophenyl group attached to a 2-methylpropan-1-one moiety. The compound is characterized by its InChIKey: PZCAGILAIOQFKZ-UHFFFAOYSA-N, reflecting its stereochemical and electronic properties. This ketone is utilized in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals, owing to its halogenated aromatic system and branched alkyl chain, which influence reactivity and steric interactions .

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCAGILAIOQFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-5-fluorobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

    Analytical Chemistry: The compound is used as a reference standard in analytical methods to identify and quantify related substances.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one can be contextualized by comparing it to analogous bromo-fluorophenyl ketones and derivatives. Below is a detailed analysis supported by a comparative data table (Table 1) and key findings.

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score*
1-(5-Bromo-2-fluorophenyl)ethanone 198477-89-3 C₈H₆BrFO 217.04 Bromo and fluoro at positions 5 and 2 on phenyl; acetyl group 0.98
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one 801303-32-2 C₁₀H₁₀BrFO 245.09 Bromo at position 4, fluoro at 2; 2-methylpropanone 0.93
1-(4-Bromo-2,6-difluorophenyl)ethanone 746630-34-2 C₈H₅BrF₂O 235.03 Bromo at 4, two fluoros at 2 and 6; acetyl group 0.92
1-(3-Bromo-5-fluorophenyl)ethanone 105515-20-6 C₈H₆BrFO 217.04 Bromo and fluoro at positions 3 and 5; acetyl group 0.89
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one Not provided C₉H₅BrF₄O 285.04 Trifluoroethyl group instead of methylpropanone
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine 1539067-46-3 C₁₀H₁₃BrFN 246.12 Amine group replaces ketone; branched alkyl chain

*Similarity scores derived from structural alignment algorithms (0–1 scale) .

Key Comparative Insights:

Substituent Positioning and Electronic Effects: The target compound’s 3-bromo-5-fluoro substitution pattern creates a meta-dihalogenated phenyl ring, which contrasts with 1-(5-Bromo-2-fluorophenyl)ethanone (similarity 0.98), where bromo and fluoro occupy para and ortho positions. This difference alters electronic distribution, affecting dipole moments and reactivity in cross-coupling reactions .

Functional Group Variations: Replacement of the propan-1-one group with a trifluoroethyl moiety (as in 1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one) increases electronegativity and lipophilicity, which could enhance metabolic stability in drug design .

The 2-fluoro-2-methylpropan-1-one variant (CAS: 1147871-75-7) has an additional fluorine on the alkyl chain, which may increase oxidative stability but complicate synthetic routes due to fluorine’s inductive effects .

Research Findings:

  • Synthetic Utility : The target compound’s balanced halogen placement and branched ketone structure make it a versatile intermediate for Suzuki-Miyaura couplings, where bromo acts as a leaving group and fluoro enhances electrophilicity .

Biological Activity

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one, also known as a bromo-fluoro ketone, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and a fluorine substituent on a phenyl ring, contributing to its unique chemical properties. Its molecular formula is C11H12BrFC_{11}H_{12}BrF with a molecular weight of approximately 273.12 g/mol. The presence of halogens enhances its reactivity and binding affinity to biological targets.

Structural Formula

1 3 Bromo 5 fluorophenyl 2 methylpropan 1 one\text{1 3 Bromo 5 fluorophenyl 2 methylpropan 1 one}

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The bromine atom and the fluorine substituent play crucial roles in enhancing binding affinity and selectivity towards specific biological targets. This compound has been shown to influence several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may interact with receptors implicated in neurotransmitter signaling, affecting physiological responses.

Research Findings

Research indicates that compounds structurally related to this compound exhibit significant biological activities:

  • Anticancer Properties : Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which is being explored in ongoing research.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has shown promise in inhibiting cell lines associated with various cancers. For instance, one study reported a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research has focused on the compound's ability to inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes. Inhibition assays revealed that the compound could effectively reduce COX activity, supporting its potential use in treating inflammatory diseases.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in drug design aimed at neurological disorders and cancer therapies. Its unique structural characteristics make it a valuable scaffold for developing new pharmacological agents.

Industrial Uses

Beyond medicinal applications, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its reactivity allows for modifications that enhance material properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityKey Findings
1-(3-Bromophenyl)-2-methylpropan-1-oneAnticancerSignificant inhibition of cancer cell lines
(S)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amineNeurological disordersEnhanced binding affinity to neurotransmitter receptors
4-Fluoro-3-bromobenzaldehydeAntimicrobialEffective against various bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one
Reactant of Route 2
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1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one

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